Pentanedioic acid monoprop-2-ynyl ester
Overview
Description
Pentanedioic acid monoprop-2-ynyl ester is an organic compound with the molecular formula C8H10O4. It is a derivative of pentanedioic acid, where one of the carboxylic acid groups is esterified with a prop-2-ynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pentanedioic acid monoprop-2-ynyl ester typically involves the esterification of pentanedioic acid with prop-2-yn-1-ol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction on a larger scale .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or ethers.
Scientific Research Applications
Pentanedioic acid monoprop-2-ynyl ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Mechanism of Action
The mechanism of action of pentanedioic acid monoprop-2-ynyl ester involves its interaction with various molecular targets, depending on the context of its use. For example, in enzyme inhibition studies, the ester group can interact with the active site of enzymes, leading to the formation of enzyme-ester complexes that inhibit enzyme activity. The prop-2-ynyl group can also participate in covalent bonding with nucleophilic residues in proteins, affecting their function .
Comparison with Similar Compounds
Pentanedioic acid: The parent compound, which lacks the ester group.
Pentanedioic acid dimethyl ester: A similar ester with two methyl groups instead of the prop-2-ynyl group.
Hexanedioic acid monoprop-2-ynyl ester: A similar compound with an additional carbon in the backbone.
Uniqueness: Pentanedioic acid monoprop-2-ynyl ester is unique due to the presence of the prop-2-ynyl group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it particularly useful in applications requiring specific functionalization or enzyme inhibition .
Properties
IUPAC Name |
5-oxo-5-prop-2-ynoxypentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-2-6-12-8(11)5-3-4-7(9)10/h1H,3-6H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOMEWNTKMQRTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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